RpsA-CTD Binding Affinity vs. PXYC1
PXYC2 exhibits a Kd of 6.35 μM for RpsA-CTD, while the more potent analog PXYC1 shows a Kd of 0.81 μM—an 7.8-fold difference in affinity . Structurally, PXYC2 contains a free carboxylic acid group, whereas PXYC1 is an ethyl ester prodrug [1]. This functional group difference predicts divergent solubility, permeability, and metabolic stability profiles that are critical for assay design.
| Evidence Dimension | Binding affinity (Kd) for RpsA-CTD |
|---|---|
| Target Compound Data | 6.35 μM |
| Comparator Or Baseline | PXYC1: 0.81 μM |
| Quantified Difference | 7.8-fold lower affinity for PXYC2 |
| Conditions | Fluorescence polarization assay; recombinant RpsA-CTD protein |
Why This Matters
Researchers requiring a less potent tool compound for dose-response studies or those seeking a free acid rather than an ester for formulation compatibility should select PXYC2 over PXYC1.
- [1] TargetMol. PXYC1 SMILES: CCOC(=O)CSC1=NC2=C(C(=O)N1)NC=N2 (ethyl ester). Accessed 2026. View Source
